molecular formula C11H16F3NO5 B2992197 (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid CAS No. 2287237-19-6

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B2992197
CAS No.: 2287237-19-6
M. Wt: 299.246
InChI Key: CRUABPPTMKHIHH-RQJHMYQMSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a trifluoromethoxy (OCF₃) substituent at the 4-position, and a carboxylic acid moiety at the 2-position. The stereochemistry (2S,4R) is critical for its conformational behavior and biological interactions. Pyrrolidine scaffolds are widely used in medicinal chemistry due to their rigid structure, which restricts peptide conformations and enhances binding specificity. The Boc group enhances solubility and stability during synthesis, while the trifluoromethoxy group contributes to lipophilicity and metabolic resistance .

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-5-6(19-11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUABPPTMKHIHH-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287237-19-6
Record name (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid , with the CAS number 957311-13-6 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. The molecular formula is C18H22F3NO4C_{18}H_{22}F_3NO_4 and it has a molecular weight of approximately 373.36678 g/mol . This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

The compound features a trifluoromethoxy group which may enhance its lipophilicity and biological activity. The structural formula can be represented as follows:

 2S 4R 1 2 methylpropan 2 yl oxycarbonyl 4 trifluoromethoxy pyrrolidine 2 carboxylic acid\text{ 2S 4R 1 2 methylpropan 2 yl oxycarbonyl 4 trifluoromethoxy pyrrolidine 2 carboxylic acid}

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolidine derivatives, including the compound . For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain modifications to the pyrrolidine structure could significantly reduce cell viability, indicating potential anticancer properties.

CompoundCell LineViability Reduction (%)Reference
This compoundA54963.4%
3,5-Dichloro derivativeA54921.2%

The addition of specific substituents such as 3,5-dichloro has been shown to enhance anticancer activity significantly compared to unmodified derivatives.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have been tested against various Gram-positive bacteria and drug-resistant fungi. For example, derivatives bearing similar functional groups were screened for their ability to inhibit bacterial growth using broth microdilution methods.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus>128 µg/mL (no activity)
Escherichia coli>128 µg/mL (no activity)

These results indicate that while some derivatives may have limited activity against certain pathogens, further modifications could enhance their efficacy.

The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets that are critical for cell proliferation and survival. The presence of the trifluoromethoxy group may facilitate interactions with lipid membranes or specific receptors involved in signaling pathways related to cancer cell growth and survival.

Case Studies

  • In Vitro Studies : A study examining the effects of various pyrrolidine derivatives on A549 cells found that modifications to the carboxylic acid group significantly impacted cell viability. The study suggested that compounds with enhanced lipophilicity could penetrate cellular membranes more effectively.
    • Findings : Compounds with additional halogen substitutions showed increased cytotoxicity compared to their non-substituted counterparts.
  • Antimicrobial Screening : Another study focused on a library of pyrrolidine derivatives tested against WHO-priority pathogens. The results indicated that while many compounds showed no significant antibacterial or antifungal activity, specific structural modifications could lead to improved efficacy.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences physicochemical properties and biological activity. Key comparisons include:

Compound Name 4-Position Substituent Protecting Group Molecular Weight (g/mol) Key Properties
Target Compound OCF₃ Boc ~405 (estimated) Moderate lipophilicity; acid-labile protection; enhanced metabolic stability
Fmoc-L-Pro(4-OCF₃)-OH OCF₃ Fmoc 421.37 Higher steric bulk due to Fmoc; base-labile protection; used in peptide synthesis
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic Acid C₆H₅ (phenyl) Boc 291.34 Aromatic π-π interactions; lower solubility; increased hydrophobicity
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid OH 4-Fluorobenzenesulfonyl 313.29 Polar sulfonyl group; high solubility; potential for hydrogen bonding
Fmoc-L-Pro(4-OCF₂H)-OH OCF₂H Fmoc 403.38 Reduced electronegativity vs. OCF₃; intermediate lipophilicity

Key Observations :

  • Trifluoromethoxy (OCF₃) vs.
  • Phenyl vs. OCF₃ : The phenyl group () increases hydrophobicity but reduces solubility compared to OCF₃, which balances lipophilicity with moderate polarity .
  • Sulfonyl vs. OCF₃ : The sulfonyl group () introduces high polarity and hydrogen-bonding capacity, favoring aqueous solubility over membrane permeability .

Protecting Group Variations

The choice of protecting group impacts synthetic strategies and stability:

Protecting Group Example Compound Stability Removal Conditions Application Context
Boc Target Compound Acid-labile Trifluoroacetic acid (TFA) Common in solid-phase peptide synthesis
Fmoc Fmoc-L-Pro(4-OCF₃)-OH Base-labile Piperidine Stepwise synthesis of long peptides
4-Fluorobenzenesulfonyl Compound Stable under acidic/basic Requires harsh conditions Rare; used in specialized sulfonamide drugs

Key Observations :

  • Boc vs. Fmoc : Boc offers compatibility with acid-sensitive substrates, while Fmoc is preferred for orthogonal protection in complex peptide assemblies .
  • Sulfonyl Protection : Provides stability but limits synthetic flexibility due to challenging deprotection .

Stereochemical and Conformational Effects

The (2S,4R) configuration imposes a distinct spatial arrangement on the pyrrolidine ring, influencing:

  • Ring Puckering : The trifluoromethoxy group at 4R may stabilize a Cγ-exo conformation, altering peptide backbone geometry .
  • Biological Activity : For example, (2R,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid () exhibits reversed stereochemistry, which could disrupt binding to chiral targets like proteases .

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